(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
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Overview
Description
“(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 13139-28-1. It has a molecular weight of 250.3 and its IUPAC name is benzyl (1S)-1-(aminocarbonyl)-2-methylpropylcarbamate . It is a solid substance and is stored in a sealed, dry environment, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of this compound involves two stages. In the first stage, N-ethyl-N,N-diisopropylamine and HATU are added to a solution of the compound in N,N-dimethyl-formamide at 0°C. After 15 minutes, ammonium chloride is added to the mixture, which is then allowed to stir at 23°C for another 16 hours . The mixture is then poured into ice-cold water, and the organic components are extracted with EtOAc. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product is recrystallized from ethanol to obtain the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. Its Log Kp (skin permeation) is -6.58 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 2.28 . It is soluble, with a solubility of 1.32 mg/ml or 0.00526 mol/l .Scientific Research Applications
Analgesic Properties Research
Studies have highlighted the synthesis of various compounds, including those related to the structure of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, for potential analgesic applications. For instance, a study detailed the synthesis of substituted 1-Benzofurans and 1-Benzothiophenes, exploring their analgesic activities. These compounds were found to exhibit considerable analgesic activity, indicating a potential pathway for developing new pain management medications (Rádl, Hezký, Konvička, & Krejci, 2000).
Antibacterial and Antifungal Research
The quest for new antibacterial and antifungal agents has led to the synthesis and exploration of various compounds, including derivatives of this compound. A study synthesized a series of novel derivatives, which were evaluated for their antibacterial activity. This research contributes to the ongoing search for more effective treatments against bacterial infections (Prasad, 2021).
Fungicidal Research
The agricultural sector often seeks effective fungicides to protect crops from diseases. In this context, a study designed and synthesized novel amino acid derivatives, which showed excellent activity against Phytophthora capsici. Such derivatives offer promising pathways for developing new, more effective fungicides (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).
Synthetic Methodology Research
The chemical synthesis of complex molecules is a critical aspect of pharmaceutical and materials science. A study focused on alternative synthetic routes to Dioxolanes and Thiadiazines, showcasing innovative methodologies that could be applied to the synthesis of a wide range of compounds, including those related to this compound (Isobaev, Pulatov, Abdullaev, Turdialiev, Mavlonov, & Jumaeva, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Z-Val-NH2, also known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid valineIt’s worth noting that amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This interaction can lead to changes in the biochemical processes that these targets are involved in .
Biochemical Pathways
Given that it is an amino acid derivative, it could potentially be involved in protein synthesis and metabolism, as well as other pathways where amino acids play a crucial role .
Pharmacokinetics
The stability of similar compounds, such as antibody-drug conjugates, in systemic circulation and their rate of intracellular processing within target cells are key factors determining their efficacy .
Result of Action
As an amino acid derivative, it could potentially influence various cellular processes, including protein synthesis, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Z-Val-NH2. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Z-L-valine amide are not fully understood due to the limited research available. As a derivative of the amino acid valine, it may be involved in various biochemical reactions. Valine is known to play a role in protein synthesis and energy production
Cellular Effects
Amino acids and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHIZLDUQONHV-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441807 |
Source
|
Record name | Z-L-valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-28-1 |
Source
|
Record name | Z-L-valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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